



Technical Support Center: Obestatin(11-23) and Mouse Appetite Studies

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Compound of Interest		
Compound Name:	Obestatin(11-23)mouse, rat	
Cat. No.:	B12382488	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Obestatin(11-23) on mouse appetite. The inconsistent findings reported in the literature can pose significant challenges; this resource aims to address common issues and provide standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are the effects of Obestatin(11-23) on mouse appetite so inconsistent across studies?

The reported effects of Obestatin, including the truncated form Obestatin(11-23), on food intake and body weight in rodents are highly variable.[1][2] Several factors may contribute to these discrepancies:

- Dosage and Dose-Response: Some studies suggest an unusual U-shaped dose-response curve, where both low and high doses are ineffective, while moderate doses show an anorexic effect.[1]
- Route of Administration: The method of delivery, such as intraperitoneal (i.p.) versus
 intracerebroventricular (i.c.v.), can lead to different outcomes, suggesting potential central
 and peripheral sites of action.[2][3]
- Feeding Status of Animals: The metabolic state of the mice (e.g., ad libitum fed, fasted, or fasted-refed) at the time of administration can significantly influence the observed effects.[3]



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- Peptide Stability and Formulation: Obestatin has a short half-life in plasma (approximately 22 minutes), and its rapid degradation can impact its biological activity.[1][3] The diluent used for the peptide may also play a role.[1]
- Receptor Identity: The initial proposed receptor for obestatin, GPR39, has been largely
 refuted in subsequent studies.[1][3][5] Some evidence suggests that obestatin may act
 through the glucagon-like peptide-1 receptor (GLP-1R), but its definitive receptor remains
 unknown.[5]

Q2: Is Obestatin(11-23) more potent than the full-length Obestatin(1-23)?

Some research indicates that the truncated form, Obestatin(11-23), may be more effective in reducing food intake compared to the full-length peptide.[2][6] One study observed that both forms lowered glucose excursions and insulin responses, but this was accompanied by a reduction in food intake, with Obestatin(11-23) showing a slightly greater effect.[6]

Q3: Does Obestatin(11-23) directly regulate appetite?

The mechanism remains controversial. While some studies report a direct anorectic effect, others suggest that the reduction in food intake may be secondary to other physiological actions, such as the inhibition of water intake (thirst) or effects on gastrointestinal motility.[2][5] [7] Some researchers have found no significant effect of peripherally administered obestatin on food intake.[4][8]

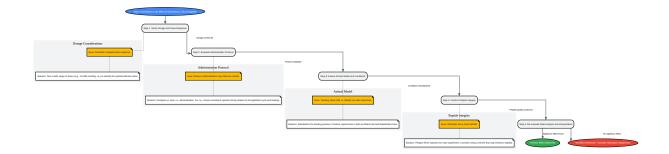
Q4: What is the proposed signaling pathway for Obestatin(11-23)?

The signaling pathway for obestatin is not well-established due to the uncertainty of its receptor. Initial studies suggested activation of GPR39, but this has not been consistently replicated.[1][3] If obestatin acts via GLP-1R, it would likely involve downstream signaling cascades common to that receptor, such as cAMP and PKA activation.[5][9] There is also evidence for the involvement of ERK and MAPK pathways in some of obestatin's cellular effects.[5]

Troubleshooting Guide



This guide provides a step-by-step approach to address common issues encountered during experiments with Obestatin(11-23).





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Caption: Troubleshooting workflow for inconsistent Obestatin(11-23) effects.

Data Presentation

Table 1: Summary of Obestatin(11-23) Effects on Food Intake in Mice

Study Reference	Mouse Strain	Dosage	Route of Administrat ion	Feeding Condition	Observed Effect on Food Intake
Unniappan et al. (2006)	C57BL/6	1 μmol/kg	Intraperitonea I (i.p.)	4h prior to 15 min feeding	53% reduction
Zizzari et al. (2007)[3]	C57BL/6	1 μmol/kg	Intraperitonea I (i.p.)	Fed and Fasted/Refed	No effect per se; inhibited ghrelin- induced feeding in fed mice
Lagaud et al. (2007)[1]	Not Specified	10-100 nmol/kg	Intraperitonea I (i.p.)	Not Specified	Inhibition of feeding
Nogueiras et al. (2007)[10]	Not Specified	1 μmol/kg	Intraperitonea I (i.p.)	Not Specified	No effect
Yamamoto et al. (2007)[8]	C57BL/6	Up to 1000 nmol/kg	Intraperitonea I (i.p.)	Freely fed and Fasted	No suppressive effect
Gourcerol et al. (2007)[4]	Not Specified	1 and 5 μmol/kg	Intraperitonea I (i.p.)	Fed and Fasted	No effect

Experimental Protocols

Protocol 1: Acute Food Intake Study in Fasted/Refed Mice



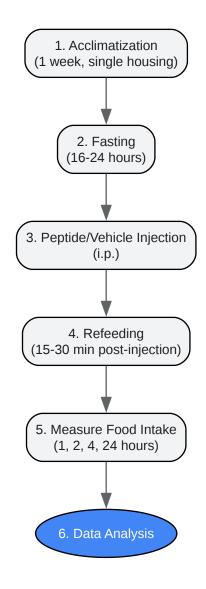




This protocol is adapted from methodologies that have reported effects of obestatin on food intake.

- Animals: Use male C57BL/6 mice, individually housed to accurately measure food intake.
 Allow for a one-week acclimatization period.
- Fasting: Fast the mice for 16-24 hours with free access to water.
- Peptide Preparation: Dissolve Obestatin(11-23) in sterile saline (0.9% NaCl) to the desired concentration immediately before use. A range of doses from 10 nmol/kg to 1 μmol/kg should be tested.
- Administration: Administer the Obestatin(11-23) solution or saline vehicle via intraperitoneal (i.p.) injection.
- Refeeding: Provide a pre-weighed amount of standard chow 15-30 minutes after the injection.
- Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection.
- Controls: Include a saline-injected control group. A positive control, such as a known anorexigenic peptide like CCK8S (3.5 nmol/kg), can also be included to validate the experimental setup.[4]





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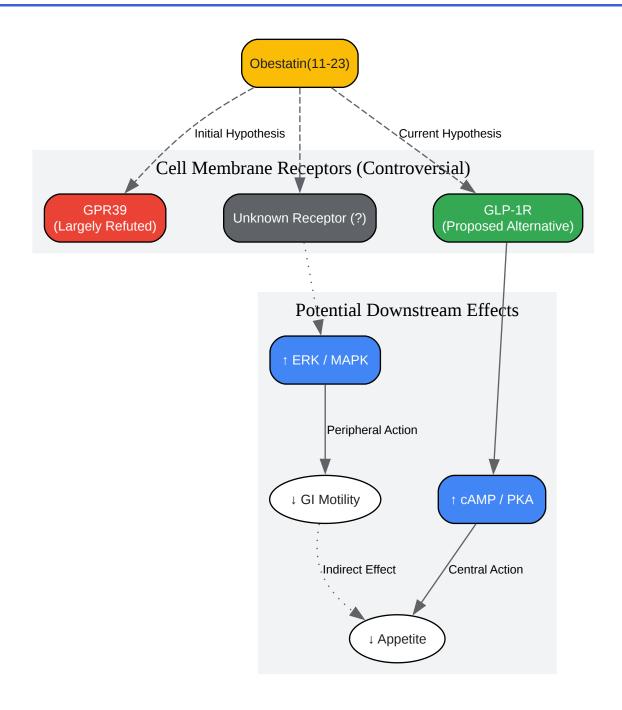
Caption: Workflow for an acute food intake study with Obestatin(11-23).

Signaling Pathway

Proposed Obestatin Signaling and its Controversies

The definitive signaling pathway for obestatin remains elusive due to the unconfirmed identity of its receptor. The diagram below illustrates the initial hypothesis involving GPR39 and the more recent suggestion of GLP-1R, highlighting the areas of uncertainty.





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Caption: Proposed and controversial signaling pathways for Obestatin.

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